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Compound of Interest

Compound Name: 1-Bromo-3-tert-butylbenzene

Cat. No.: B1267464

Introduction

1-Bromo-3-tert-butylbenzene is a versatile aromatic building block in organic synthesis,
particularly in the development of novel agrochemicals.[1][2][3] Its distinct substitution pattern,
featuring a reactive bromine atom and a sterically bulky tert-butyl group, allows for its strategic
incorporation into complex molecular scaffolds. This intermediate is particularly valuable in the
synthesis of fungicides, where the 3-tert-butylphenyl moiety can confer desirable properties
such as enhanced efficacy, target affinity, and favorable physicochemical characteristics.

These application notes detail the use of 1-bromo-3-tert-butylbenzene as a precursor for the
synthesis of a potent pyrazole-4-carboxamide fungicide, a class of compounds known to act as
Succinate Dehydrogenase Inhibitors (SDHIS).[4][5][6] The protocols provided are based on
established synthetic methodologies and biological evaluations to guide researchers in the
development of new fungicidal agents.

Application in Fungicide Synthesis: N-(3-tert-
butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-
pyrazole-4-carboxamide

A key application of 1-bromo-3-tert-butylbenzene is in the synthesis of N-aryl pyrazole
carboxamides, a class of fungicides that target the succinate dehydrogenase (SDH) enzyme in
the mitochondrial respiratory chain of fungi. The 3-tert-butylphenyl group is a critical
pharmacophore in several potent SDHI fungicides.
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The synthesis of the target fungicide, N-(3-tert-butylphenyl)-1,5-dimethyl-3-(trifluoromethyl)-1H-
pyrazole-4-carboxamide, is a multi-step process that begins with the conversion of 1-bromo-3-
tert-butylbenzene to 3-tert-butylaniline. This aniline derivative is then coupled with a pyrazole
carboxylic acid to form the final active ingredient.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a representative N-(3-tert-
butylphenyl) pyrazole carboxamide against various plant pathogenic fungi. The data is
presented as the half-maximal effective concentration (EC50), which is the concentration of the
compound that inhibits 50% of fungal growth.
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Compound Target Fungus

Reference
Fungicide
(Boscalid) EC50
(ng/mL)

EC50 (pg/mL)

N-(3-tert-
butylphenyl)-1,5-
dimethyl-3-
(trifluoromethyl)-1H-

Alternaria solani

pyrazole-4-
carboxamide

3.06 Not Reported

N-(3-tert-
butylphenyl)-1,5-
dimethyl-3- ]
) Fusarium oxysporum
(trifluoromethyl)-1H-
pyrazole-4-

carboxamide

>100 Not Reported

N-(3-tert-
butylphenyl)-1,5-
dimethyl-3- o
) Botrytis cinerea
(trifluoromethyl)-1H-
pyrazole-4-

carboxamide

15.8 Not Reported

N-(3-tert-

butylphenyl)-1,5-

dimethyl-3- Sclerotinia
(trifluoromethyl)-1H- sclerotiorum
pyrazole-4-

carboxamide

8.24 Not Reported

Table 1: In vitro fungicidal activity of a representative N-(3-tert-butylphenyl) pyrazole

carboxamide. Data is derived from analogous compounds described in scientific literature.[4]

Experimental Protocols
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Protocol 1: Synthesis of 3-tert-butylaniline from 1-
Bromo-3-tert-butylbenzene (Buchwald-Hartwig
Amination)

Objective: To synthesize the key intermediate, 3-tert-butylaniline, from 1-bromo-3-tert-
butylbenzene.

Materials:

1-Bromo-3-tert-butylbenzene

e Benzophenone imine

e Sodium tert-butoxide

o Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

e Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
o Toluene, anhydrous

e Hydrochloric acid (HCI), 2 M

 Diethyl ether

e Sodium sulfate (Na2S04), anhydrous

¢ Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory
glassware

Inert atmosphere (Nitrogen or Argon)
Procedure:

e To a dry round-bottom flask under an inert atmosphere, add Pd2(dba)3 (1.5 mol%) and rac-
BINAP (2.0 mol%).

e Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.
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e Add 1-bromo-3-tert-butylbenzene (1.0 eq), benzophenone imine (1.2 eq), and sodium tert-
butoxide (1.4 eq).

» Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and add 2 M HCI. Stir
vigorously for 1 hour.

o Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x
50 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous Na2S0O4.

o Concentrate the organic phase under reduced pressure to obtain the crude 3-tert-
butylaniline.

» Purify the crude product by flash column chromatography on silica gel to yield pure 3-tert-
butylaniline.

Protocol 2: Synthesis of N-(3-tert-butylphenyl)-1,5-
dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Objective: To synthesize the final fungicidal compound by coupling 3-tert-butylaniline with 1,5-
dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Materials:

3-tert-butylaniline

1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Triethylamine (Et3N)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate (NaHCO3) solution
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e Brine

e Magnesium sulfate (MgS0O4), anhydrous

e Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:

» Dissolve 3-tert-butylaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane
in a round-bottom flask at 0 °C.

e Slowly add a solution of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1
eq) in anhydrous dichloromethane to the reaction mixture.

» Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction
by TLC.

e Upon completion, wash the reaction mixture with saturated NaHCO3 solution, water, and
brine.

» Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

o Purify the crude product by recrystallization or flash column chromatography to obtain the
target compound.

Protocol 3: In Vitro Antifungal Bioassay

Objective: To evaluate the fungicidal activity of the synthesized compound against various plant
pathogenic fungi.

Materials:

Synthesized N-(3-tert-butylphenyl) pyrazole carboxamide

Potato Dextrose Agar (PDA) medium

Cultures of target fungi (e.qg., Alternaria solani, Fusarium oxysporum)

Dimethyl sulfoxide (DMSO)
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Sterile petri dishes

Incubator

Procedure:

Prepare stock solutions of the test compound in DMSO.
Incorporate appropriate concentrations of the test compound into molten PDA medium.
Pour the amended PDA into sterile petri dishes and allow it to solidify.

Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture
of the target fungus.

Plates with PDA containing only DMSO serve as the control.
Incubate the plates at 25 £ 2 °C in the dark.
Measure the colony diameter after a specified incubation period (e.g., 3-5 days).

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc
- dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group,
and dt is the average diameter of the fungal colony in the treatment group.

Determine the EC50 value by probit analysis of the inhibition data at various concentrations.

Visualizations
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Caption: Synthetic and evaluation workflow for a fungicide derived from 1-Bromo-3-tert-
butylbenzene.
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Caption: Mode of action of SDHI fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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